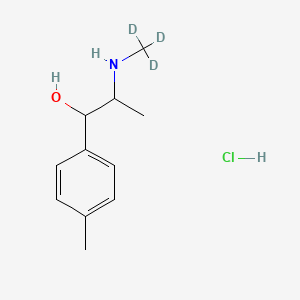
N,N,N,2,2-Pentamethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N,2,2-Pentamethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide is a chemical compound with a unique structure that includes a thietane ring, which is a four-membered ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,2,2-Pentamethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide typically involves the reaction of appropriate amines with sulfur-containing reagents under controlled conditions. The specific synthetic route may vary, but it generally includes steps such as:
Formation of the Thietane Ring: This can be achieved through cyclization reactions involving sulfur and carbon-containing precursors.
Introduction of the Ammonium Group: This step involves the reaction of the thietane intermediate with methylating agents to introduce the N,N,N,2,2-pentamethylammonium group.
Iodide Exchange: The final step often involves the exchange of an anion with iodide to form the desired iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N,2,2-Pentamethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The ammonium group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of ammonium derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,N,2,2-Pentamethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism by which N,N,N,2,2-Pentamethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide exerts its effects depends on its specific application. In general, the compound’s reactivity is influenced by the presence of the thietane ring and the ammonium group. These functional groups can interact with various molecular targets, including enzymes, receptors, and other biomolecules, leading to specific biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’‘,N’'-Pentamethyldiethylenetriamine: This compound has a similar ammonium structure but lacks the thietane ring.
N,N,2,2-Tetramethyl-1,3-propanediamine: Another related compound with a different carbon backbone and no sulfur atom.
Uniqueness
N,N,N,2,2-Pentamethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
92658-16-7 |
|---|---|
Molekularformel |
C8H18INO2S |
Molekulargewicht |
319.21 g/mol |
IUPAC-Name |
(2,2-dimethyl-1,1-dioxothietan-3-yl)-trimethylazanium;iodide |
InChI |
InChI=1S/C8H18NO2S.HI/c1-8(2)7(9(3,4)5)6-12(8,10)11;/h7H,6H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MJFUHCQUHRVOEG-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(C(CS1(=O)=O)[N+](C)(C)C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R,10R,13R,16S,17R,18S)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B11939331.png)


![Dibenzo[b,d]furan-2-yl(phenyl)methanone](/img/structure/B11939343.png)

![1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid](/img/structure/B11939370.png)

![2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B11939374.png)
![3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B11939387.png)
![1,3-dimethyl-N-(1-methylbutyl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11939388.png)

